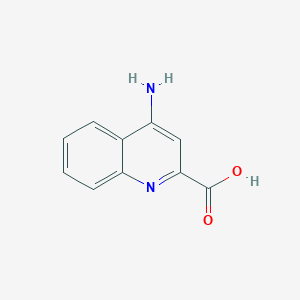

4-Aminoquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZKIAHUIXWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626305 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157915-66-7 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminoquinoline-2-carboxylic acid: Properties and Potential

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Aminoquinoline-2-carboxylic acid stands out as a key building block for the development of novel pharmaceuticals. Its unique arrangement of a basic amino group and an acidic carboxylic acid on the quinoline core imparts a rich chemical character, making it a versatile precursor for a wide range of molecular architectures. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. The 4-aminoquinoline scaffold is of significant interest due to its diverse biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2]

Synthesis Strategies

The construction of the this compound core can be approached through several synthetic routes, often involving the formation of the quinoline ring as a key step. A common and effective method is the Conrad-Limpach synthesis , which involves the condensation of an aniline with a β-ketoester.[3][4] This reaction is typically a two-step process where an enamine is first formed, followed by a thermal cyclization to yield the 4-hydroxyquinoline derivative.[4] Subsequent chemical modifications can then be employed to introduce the amino group at the 4-position and the carboxylic acid at the 2-position.

Representative Synthetic Protocol: A Modified Conrad-Limpach Approach

A plausible synthetic pathway to a precursor of this compound, such as a 4-hydroxy-2-methylquinoline, is outlined below. This highlights the core principles of the Conrad-Limpach reaction.[3][4][5]

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, combine equimolar amounts of a substituted aniline and ethyl acetoacetate.

-

The reaction can be catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid).

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The initial reaction is kinetically controlled and favors the formation of the β-aminoacrylate.[3]

Step 2: Thermal Cyclization

-

Once the enamine formation is complete, the reaction mixture is heated to a high temperature, typically around 250 °C.[4] This step facilitates an electrocyclic ring closure.[3]

-

The cyclization is followed by the elimination of ethanol to afford the 4-hydroxyquinoline product.[5] It's important to note that the product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form), with the quinolone form often predominating.[3]

Caption: A simplified workflow of the Conrad-Limpach synthesis.

Further functional group manipulations would be necessary to convert the 4-hydroxy and 2-methyl groups to the desired amino and carboxylic acid functionalities, respectively.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [6][7] |

| Molecular Weight | 188.18 g/mol | [6][7] |

| Appearance | Likely a powder or crystalline solid | [2] |

| pKa | The molecule possesses both an acidic carboxylic acid group and a basic amino group, as well as the quinoline nitrogen. The pKa of the carboxylic acid is expected to be in the typical range for aromatic carboxylic acids, while the amino group's pKa will be influenced by the electron-withdrawing nature of the quinoline ring. | [8] |

| Solubility | Solubility will be pH-dependent due to the presence of both acidic and basic functional groups. It is expected to be more soluble in acidic and basic aqueous solutions than in neutral water. |

Spectral Characteristics

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electronic effects of the amino and carboxylic acid groups. The carboxylic acid proton itself would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon of the carboxylic acid would be found in the downfield region of the spectrum (around 160-180 ppm).[9] The carbons of the quinoline ring will appear in the aromatic region, with their specific chemical shifts determined by the positions of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9]

-

A strong C=O stretch from the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.[9]

-

N-H stretching vibrations from the amino group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

-

C=C and C=N stretching vibrations from the aromatic quinoline ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[9]

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the amino group, and the quinoline ring system.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 2-position can undergo typical reactions of this functional group, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

-

Amide Formation: Reaction with an amine, often activated by a coupling agent, to form an amide. This is a particularly important reaction in drug development for creating diverse libraries of compounds.[10]

Reactions of the Amino Group

The amino group at the 4-position is a nucleophile and can participate in various reactions, including:

-

Acylation: Reaction with an acyl chloride or anhydride to form an amide.

-

Alkylation: Reaction with an alkyl halide to form a secondary or tertiary amine.

-

Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in reactions with suitable electrophiles.[11]

Reactions involving the Quinoline Ring

The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing amino and carboxylic acid groups.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs like chloroquine and amodiaquine.[2][12] The presence of the carboxylic acid group in this compound provides a handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles.

Derivatives of quinoline carboxylic acids have been investigated for a range of therapeutic applications, including as inhibitors of dihydroorotate dehydrogenase (DHODH) for cancer therapy and as potential antibacterial agents.[13][14] The carboxylic acid moiety can be crucial for binding to biological targets, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site.[13]

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its rich chemical properties, stemming from the interplay of its amino, carboxylic acid, and quinoline functionalities, make it a versatile platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its synthesis, physicochemical properties, spectral characteristics, and reactivity is paramount for its effective utilization in the pursuit of new and improved medicines.

References

- Wikipedia. Conrad–Limpach synthesis. [Link]

- SynArchive. Conrad-Limpach Synthesis. [Link]

- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

- ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

- Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

- ResearchGate.

- PubMed Central.

- National Institutes of Health.

- PubChem. 4-Aminoquinoline. [Link]

- Frontiers.

- PubChem. 2-Aminoquinoline-4-carboxylic acid. [Link]

- Wikipedia. 4-Aminoquinoline. [Link]

- PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

- MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

- ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

- YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

- PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

- MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

- ResearchGate. Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... [Link]

- YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- SpectraBase. Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

- Organic Chemistry Data.

- ResearchGate.

- Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Buy 8-Aminoquinoline-4-carboxylic acid (EVT-392730) | 121689-23-4 [evitachem.com]

- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Aminoquinoline-2-carboxylic Acid

Introduction: The Structural Significance of a Versatile Scaffold

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2] The addition of a carboxylic acid moiety at the 2-position creates 4-Aminoquinoline-2-carboxylic acid, a molecule with intriguing potential for further functionalization in drug development. Its precise chemical structure, purity, and electronic properties are critical determinants of its reactivity and biological activity.

This guide provides an in-depth exploration of the core spectroscopic techniques required for the unambiguous characterization of this compound. As direct spectral data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles with data from closely related quinoline analogs to present a predictive yet robust analytical framework.[3][4] We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), explaining not just the data but the causality behind the experimental choices and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the complete atomic framework and confirm the position of substituents.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. For this analysis, a polar aprotic deuterated solvent like DMSO-d₆ is the ideal choice, as it readily dissolves the molecule and allows for the observation of exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups.[3]

Interpretation & Expected Spectrum:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a very broad singlet far downfield, typically in the 10.0-13.0 ppm region.[5] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Amino Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet. The electron-donating nature of the amino group influences the electronic environment of the entire ring system.

-

Aromatic Protons: The quinoline ring system presents a unique set of coupled protons. The proton at the C3 position is expected to be a singlet, flanked by two quaternary carbons. The protons on the benzo- portion of the ring (C5-C8) will exhibit characteristic doublet and triplet splitting patterns based on their ortho and meta couplings.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| H-8 | ~8.0 - 8.2 | d | ~8.0 |

| H-5 | ~7.8 - 8.0 | d | ~8.4 |

| H-7 | ~7.6 - 7.8 | t | ~7.6 |

| H-6 | ~7.3 - 7.5 | t | ~7.5 |

| NH₂ | ~6.5 - 7.5 | br s | - |

| H-3 | ~6.8 - 7.0 | s | - |

Note: These are predicted values. Actual shifts may vary based on concentration and temperature.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Interpretation & Expected Spectrum:

-

Carboxyl Carbon (C=O): This carbon is the most deshielded, appearing significantly downfield in the 165-185 ppm range.[6]

-

Aromatic Carbons: The ten carbons of the quinoline ring will appear in the aromatic region (110-155 ppm). Carbons directly attached to the nitrogen (C2, C8a) and the amino group (C4) will have their chemical shifts significantly influenced by these heteroatoms.[7] Quaternary carbons (C2, C4, C4a, C8a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C2, C4, C8a | 145 - 155 |

| C5, C7, C4a | 125 - 140 |

| C6, C8 | 120 - 130 |

| C3 | 105 - 115 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.[3]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.

-

Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.

-

Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

-

Validation: To confirm the -COOH and -NH₂ peaks, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the acidic protons will diminish or disappear.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the vibrations of chemical bonds. The spectrum of this compound is particularly distinctive due to the simultaneous presence of carboxylic acid and primary amine functionalities.

Interpretation & Expected Spectrum: The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration, which arises from strong intermolecular hydrogen bonding, forming dimers in the solid state.[8][9] This broad peak often spans from 2500 to 3300 cm⁻¹, frequently overlapping the C-H stretching region.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to ~2500 cm⁻¹.[10]

-

N-H Stretch (Primary Amine): Two distinct, sharp-to-medium peaks are expected in the ~3450 cm⁻¹ to ~3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the -NH₂ group.

-

C-H Stretch (Aromatic): Weak to medium sharp peaks appearing just above 3000 cm⁻¹.

-

C=O Stretch (Carboxyl): A very strong, sharp absorption between 1710 and 1680 cm⁻¹. Conjugation with the quinoline ring system lowers this frequency compared to a saturated carboxylic acid.[10]

-

C=C & C=N Stretches (Aromatic Ring): Medium to strong absorptions in the 1620-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A medium intensity peak located between 1320 and 1210 cm⁻¹.[8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3450 - 3300 | N-H Stretch (Amine) | Medium, Sharp (two bands) |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad |

| > 3000 | C-H Stretch (Aromatic) | Medium to Weak |

| 1710 - 1680 | C=O Stretch (Carboxyl) | Strong, Sharp |

| 1620 - 1450 | C=C/C=N Stretches (Ring) | Medium to Strong |

| 1320 - 1210 | C-O Stretch (Carboxylic Acid) | Medium |

Experimental Protocol for IR Analysis (KBr Pellet Method)

This method is ideal for solid samples and produces high-quality spectra.

-

Preparation: Gently grind 1-2 mg of this compound with ~150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.[11]

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Run the sample scan to obtain the final spectrum.[12]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The quinoline ring is an excellent chromophore, and its absorption spectrum is sensitive to substituents.

Interpretation & Expected Spectrum: The spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* electronic transitions within the aromatic system.[13] The presence of the electron-donating amino group (-NH₂) typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoline. The solvent can also influence the λ_max values; more polar solvents may cause shifts due to differential stabilization of the ground and excited states. Without additional conjugation, the absorption from the carboxylic acid group itself is typically below 210 nm and not practically useful.[14]

Table 4: Predicted UV-Vis Absorption Maxima (λ_max)

| Solvent | Predicted λ_max (nm) | Corresponding Transition |

| Ethanol | ~230 - 250 nm | π → π |

| ~330 - 360 nm | π → π |

Experimental Protocol for UV-Vis Analysis

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent like ethanol or methanol.

-

Dilution: Create a dilute solution (e.g., 1-10 µg/mL) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Blank: Fill a quartz cuvette with the pure solvent to be used as a blank reference.

-

Measurement: Fill a second quartz cuvette with the sample solution and place both in the spectrophotometer. Scan across a range (e.g., 200-600 nm) to record the spectrum and identify the λ_max values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the compound and provides structural clues through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺.

Interpretation & Expected Spectrum: The molecular formula of this compound is C₁₀H₈N₂O₂. Its monoisotopic mass is 188.06 g/mol .

-

Molecular Ion: In positive ion ESI-MS, the base peak or a very prominent peak is expected at m/z 189, corresponding to the protonated molecule [M+H]⁺.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 189 ion would reveal characteristic fragmentation. The most likely initial fragmentation pathways involve losses from the carboxylic acid group.[15][16]

-

Loss of H₂O (18 Da): A fragment at m/z 171.

-

Loss of CO₂ (44 Da): A fragment at m/z 145. This is a very common fragmentation for carboxylic acids.

-

Loss of COOH (45 Da): A fragment at m/z 144.

-

-

Further fragmentation of the quinoline ring structure, such as the loss of hydrogen cyanide (HCN, 27 Da), can also occur.[16]

Table 5: Predicted Key Ions in ESI-Mass Spectrometry

| m/z Value | Proposed Identity |

| 189 | [M+H]⁺ (Molecular Ion) |

| 171 | [M+H - H₂O]⁺ |

| 145 | [M+H - CO₂]⁺ |

| 144 | [M+H - COOH]⁺ |

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Tandem MS: Select the [M+H]⁺ ion (m/z 189) as the precursor and perform a product ion scan to obtain the fragmentation spectrum.

Integrated Analysis: A Holistic Approach to Structural Confirmation

No single technique provides all the necessary information. True structural confirmation comes from the synergistic integration of all spectroscopic data.

The process is a self-validating loop: MS confirms the molecular weight predicted by the proposed structure. IR confirms the presence of the key functional groups (-COOH, -NH₂). NMR then provides the definitive map, showing how all the pieces are connected. Finally, UV-Vis gives insight into the electronic nature of the conjugated system.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the complementary nature of modern analytical techniques. Through the logical application of NMR, IR, MS, and UV-Vis spectroscopy, researchers and drug development professionals can unequivocally confirm the identity, purity, and structural integrity of this valuable chemical scaffold, ensuring confidence in subsequent synthetic transformations and biological evaluations.

References

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(12), 1349-1358. [Link]

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- Al-Ostoot, F. H., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda.

- Wang, Y., et al. (2023). Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms.

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

- Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. [Link]

- Ukrainets, I. V., et al. (2010). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.

- American Chemical Society. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

- Chemistry LibreTexts. (2022).

- Kumar, D., et al. (2007).

- de la Mora, E., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

- Hertkorn, N., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

- Kumar, D., et al. (2007).

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b)

- Scribd. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- Trade Science Inc. (n.d.).

- MDPI. (2024).

- Wikipedia. (n.d.). 4-Aminoquinoline. [Link]

- Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- An-Najah Staff. (n.d.). 4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines. [Link]

- ResearchGate. (2025). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Figure S22. 13 C NMR spectrum of 4. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

- ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents. b.... [Link]

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tsijournals.com [tsijournals.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Aminoquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic applications.[1][2] This technical guide delves into the putative mechanism of action of a specific derivative, 4-Aminoquinoline-2-carboxylic acid. While direct comprehensive studies on this molecule are nascent, this document synthesizes current knowledge on structurally related compounds to build a robust, evidence-based hypothesis of its biological activity. We will explore its potential as a modulator of N-methyl-D-aspartate (NMDA) receptors and as an inhibitor of key metabolic enzymes, providing a foundational understanding for future research and drug development endeavors.

The 4-Aminoquinoline Scaffold: A Privileged Structure in Drug Discovery

The 4-aminoquinoline core is a recurring motif in a wide array of clinically significant drugs, underscoring its importance as a "privileged scaffold".[1][2] This structural framework has been successfully leveraged to develop agents with a broad spectrum of biological activities, including:

-

Antimalarials: Chloroquine and amodiaquine are classic examples, disrupting heme metabolism in the malaria parasite.[3][4]

-

Antibacterial Agents: Certain derivatives have shown efficacy against multidrug-resistant bacteria, potentially by targeting enzymes like penicillin-binding protein 2a (PBP2a).[5]

-

Anticancer Therapeutics: The scaffold is present in kinase inhibitors and compounds that induce cell cycle arrest and differentiation.

-

Antiviral Compounds: Some 4-aminoquinolines have been investigated for their potential to inhibit viral replication.[1][2]

-

Immunomodulators: Derivatives of 4-aminoquinoline can act as agonists or antagonists of Toll-like receptors (TLRs), influencing the innate immune response.[1][2][6]

-

Neuroactive Agents: Notably, this scaffold has been identified in compounds that selectively antagonize NMDA receptors, highlighting its potential in neuroscience.[7]

The versatility of the 4-aminoquinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The introduction of a carboxylic acid group at the 2-position, as in this compound, is a strategic modification that can profoundly influence its mechanism of action.

The Role of the Carboxylic Acid Moiety: A Key to Molecular Recognition

The carboxylic acid functional group is a common feature in drug molecules, often playing a critical role in their interaction with biological targets. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to be ionized at physiological pH, allows it to form strong electrostatic interactions with amino acid residues in the active sites of enzymes and receptors.

In the context of quinoline-based compounds, the carboxylic acid moiety has been shown to be crucial for their inhibitory activity against enzymes such as:

-

Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acids have been developed as potent inhibitors of DHODH, an enzyme essential for pyrimidine biosynthesis. The carboxylate group forms a key salt bridge with an arginine residue and a hydrogen bond with a glutamine residue in the enzyme's active site, anchoring the inhibitor.[8]

-

Sirtuin 3 (SIRT3): Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[9]

-

Cyclooxygenase (COX): Some aminoquinoline-4-carboxylic acid derivatives have been noted for their potential to inhibit COX enzymes, which are central to the inflammatory cascade.

These examples underscore the importance of the carboxylic acid group in directing the molecule to specific biological targets and driving its pharmacological effect. For this compound, this functional group is poised to play a similar role in its mechanism of action.

Putative Mechanism of Action I: Modulation of NMDA Receptors

A compelling hypothesis for the mechanism of action of this compound is its potential to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. This is supported by the fact that other 4-aminoquinoline derivatives have been identified as selective antagonists of the NR1/2B subtype of NMDA receptors.[7]

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[10] Their dysregulation is implicated in a variety of neurological and psychiatric disorders. The activity of NMDA receptors is modulated by several endogenous molecules, including quinolinic acid, an agonist, and kynurenic acid, an antagonist.[11] Both are metabolites of the kynurenine pathway of tryptophan degradation.[12]

The structural resemblance of this compound to kynurenic acid suggests that it may act as a competitive antagonist at the glycine or glutamate binding site of the NMDA receptor. The amino group at the 4-position and the carboxylic acid at the 2-position could mimic the key pharmacophoric features of kynurenic acid, allowing it to bind to the receptor without activating it, thereby blocking the binding of the endogenous agonist, glutamate.

Diagram: Hypothesized Antagonism of the NMDA Receptor by this compound

Caption: Competitive antagonism at the NMDA receptor glutamate binding site.

Putative Mechanism of Action II: Enzyme Inhibition

Given the prevalence of enzyme inhibition among quinoline carboxylic acid derivatives, it is plausible that this compound also functions as an enzyme inhibitor. Potential targets include:

-

Kynurenine Aminotransferases (KATs): These enzymes are responsible for the synthesis of kynurenic acid from kynurenine.[13][14] Given the structural similarity of this compound to kynurenic acid, it could act as a product inhibitor of KATs, leading to a reduction in kynurenic acid levels.

-

Dihydroorotate Dehydrogenase (DHODH): As previously discussed, the quinoline carboxylic acid scaffold is a known inhibitor of DHODH.[8] The 4-amino group could potentially form additional interactions within the active site, enhancing binding affinity.

-

Cyclooxygenases (COX): The anti-inflammatory properties of some quinoline derivatives suggest that COX enzymes could be a target. The carboxylic acid is a key feature for the binding of many non-steroidal anti-inflammatory drugs (NSAIDs) to the active site of COX.

The inhibitory mechanism would likely involve the binding of this compound to the active site of the target enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzyme's catalytic activity.

Diagram: General Workflow for Validating Enzyme Inhibition

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 7. 4-Aminoquinolines as a novel class of NR1/2B subtype selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of the Kynurenine Pathway and Quinolinic Acid Production in Macaque Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and characterization of kynurenine aminotransferase I from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kynurenic acid and kynurenine aminotransferase in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-Aminoquinoline-2-carboxylic Acid and Its Derivatives

An In-depth Technical Guide:

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, with the 4-aminoquinoline scaffold, in particular, representing a "privileged structure" that has given rise to numerous clinically significant drugs.[1][2] This guide focuses on the biological activities of a specific, yet underexplored, subclass: 4-Aminoquinoline-2-carboxylic acids. By combining the potent bioactivity of the 4-aminoquinoline core with the versatile chemical and chelating properties of a 2-carboxylic acid group, this scaffold presents a compelling platform for the development of novel therapeutics. This document provides a comprehensive overview of the synthesis, diverse biological activities—including antimalarial, anticancer, neuroprotective, and antimicrobial effects—and the underlying mechanisms of action for this compound class. We further detail key experimental protocols for assessing these activities and provide insights into the structure-activity relationships that govern their therapeutic potential.

Introduction: A Scaffold of Therapeutic Significance

The 4-Aminoquinoline Core: A Privileged Structure

The 4-aminoquinoline framework is integral to a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities.[3] Its fame is largely built on the success of antimalarial drugs like chloroquine and amodiaquine, which have been mainstays in global health for decades.[4][5] Beyond malaria, this scaffold is found in approved drugs for cancer (e.g., bosutinib, neratinib), inflammatory diseases, and Alzheimer's disease.[1][3][6] The key to its broad utility lies in its physicochemical properties; the basic nitrogen atoms in the quinoline ring and the 4-amino side chain allow these molecules to accumulate in acidic cellular compartments, such as the parasite's digestive vacuole and mammalian lysosomes, a crucial aspect of their mechanism of action in various diseases.[1][7]

The 2-Carboxylic Acid Moiety: A Gateway to Novel Interactions

While the 4-aminoquinoline core drives cellular accumulation and foundational activity, the addition of a carboxylic acid group at the 2-position introduces new dimensions for therapeutic design. This functional group can:

-

Act as a Metal Chelator: The nitrogen at position 1 and the adjacent carboxyl group can form a bidentate chelate with metal ions, a property that can be exploited for novel mechanisms of action.

-

Form Key Molecular Interactions: The carboxylate can engage in critical hydrogen bonding and salt bridge interactions within protein active sites, potentially enhancing potency and selectivity for specific enzyme targets like dihydroorotate dehydrogenase (DHODH) or cyclooxygenase-2 (COX-2), as seen in other quinoline-4-carboxylic acid series.[8][9]

-

Modulate Physicochemical Properties: The acidic group influences the molecule's solubility, pKa, and overall pharmacokinetic profile, which are critical parameters in drug development.

This guide synthesizes the known activities of both parent scaffolds to project the therapeutic potential of the hybrid 4-Aminoquinoline-2-carboxylic acid structure.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-aminoquinoline derivatives is well-established, providing a robust platform for generating diverse chemical libraries. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction, where a 4-chloroquinoline precursor is treated with a suitable amine.[1][3] For the specific this compound scaffold, a multi-step or a multicomponent reaction approach, such as the formic acid-catalyzed coupling of arylamines, glyoxylates, and phenylacetylenes, can be employed to construct the quinoline-2-carboxylate core first, followed by modification at the 4-position.[10][11]

Caption: Generalized synthetic workflows for this compound derivatives.

Major Biological Activities and Mechanisms of Action

The unique combination of the 4-amino and 2-carboxyl groups on the quinoline scaffold suggests a potential for multifaceted biological activity.

Antimalarial Activity

The 4-aminoquinoline scaffold is synonymous with antimalarial action.[5] Its derivatives are highly effective against the erythrocytic stages of Plasmodium parasites.

-

Mechanism of Action: During its growth in red blood cells, the malaria parasite digests host hemoglobin as a source of amino acids.[5] This process releases large quantities of toxic heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin in its acidic digestive vacuole. 4-aminoquinolines, being weak bases, become protonated and trapped within this acidic vacuole, reaching high concentrations.[7] There, they bind to heme monomers, preventing their polymerization into hemozoin. The buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[12] The 7-chloro substituent is considered critical for potent antimalarial activity in many analogs.[7][13]

Caption: Mechanism of antimalarial action via inhibition of heme polymerization.

-

Structure-Activity Relationship (SAR): For potent antimalarial activity, key features include: (i) the 7-chloro group on the quinoline ring, (ii) a protonatable nitrogen in the quinoline ring, and (iii) a second protonatable nitrogen in the side chain, which facilitates accumulation in the acidic vacuole.[14] The introduction of a 2-carboxylic acid group could modulate this activity by altering the pKa and chelation properties of the molecule.

Table 1: Antimalarial Potency of Selected 4-Aminoquinoline Analogs

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Chloroquine | 3D7 (Sensitive) | ~20-30 | [15] |

| Chloroquine | W2 (Resistant) | ~150-200 | [15] |

| MAQ (Monoquinoline) | 3D7 (Sensitive) | 26 | [15] |

| BAQ (Bisquinoline) | 3D7 (Sensitive) | 16 | [15] |

| Amodiaquine Analog (43) | Dd2 (Resistant) | 26 |[16] |

Anticancer Properties

Recent research has repurposed 4-aminoquinolines like chloroquine and hydroxychloroquine as anticancer agents, often in combination therapy.[17] Quinoline carboxylic acids have also shown promise, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines.[18][19]

-

Mechanism of Action: The anticancer effects are multifactorial and not fully elucidated. Key proposed mechanisms include:

-

Lysosomal Disruption: Similar to their antimalarial action, 4-aminoquinolines accumulate in the acidic lysosomes of cancer cells, raising the lysosomal pH and inhibiting autophagy, a key process cancer cells use to survive stress.[17]

-

Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-3.[17]

-

Enzyme Inhibition: Specific derivatives can act as potent inhibitors of key signaling proteins. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors[20], while other quinolines inhibit tyrosine kinases like EGFR and Bcr-Abl.[6]

-

Table 2: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines

| Compound Class/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 2-Styryl-4-quinoline Carboxylic Acid (8) | 59-cell line panel | GI₅₀ (average) | 0.501 | [19] |

| Quinoline-2-carboxylic acid | HeLa (Cervical) | IC₅₀ | Significant | [18] |

| Quinoline-4-carboxylic acid | MCF7 (Breast) | IC₅₀ | Significant | [18] |

| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | IC₅₀ | 1.15 |[6] |

Neuroprotective Potential

Oxidative stress is a key pathological feature of neurodegenerative diseases like Alzheimer's. 4-Arylquinoline-2-carboxylate derivatives have demonstrated significant neuroprotective effects in preclinical models.[10][11]

-

Mechanism of Action: The primary mechanism appears to be potent antioxidant activity. These compounds can directly quench reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from H₂O₂- and amyloid-β-induced neurotoxicity.[10][11] Additionally, some derivatives can induce P-glycoprotein, a transporter that helps clear amyloid-β from the brain.[10]

Antimicrobial Spectrum

Beyond their antiprotozoal effects, quinoline derivatives possess broad-spectrum antibacterial and antifungal activity.[2][21]

-

Mechanism of Action: The mechanisms are diverse. Some derivatives are designed to inhibit peptide deformylase (PDF), an essential bacterial enzyme not present in mammals.[21] Others have been shown to target bacterial LptA and Topoisomerase IV proteins, disrupting cell wall synthesis and DNA replication, respectively.[22] The chelation properties afforded by the 2-carboxylic acid moiety may also contribute by sequestering essential metal ions required for bacterial enzyme function.

Key Experimental Protocols for Activity Assessment

To validate the biological activities of novel this compound derivatives, a series of standardized in vitro assays are essential.

In Vitro Anticancer Screening: The MTT Assay

This colorimetric assay is a standard for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Standard workflow for an MTT cell viability assay.

In Vitro Neuroprotection Assay

This assay evaluates a compound's ability to protect neuronal cells from an oxidative insult.

Principle: Neuronal cells are pre-treated with the test compound and then exposed to a neurotoxic agent like hydrogen peroxide (H₂O₂). Cell viability is measured afterward to quantify the protective effect.

Step-by-Step Methodology:

-

Cell Seeding: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate and allow them to differentiate and adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

-

Oxidative Insult: Add a neurotoxic concentration of H₂O₂ to the wells (except for the untreated control) and incubate for 24 hours.

-

Viability Assessment: Perform a cell viability assay, such as the MTT assay described above, to quantify the number of surviving cells.

-

Data Analysis: Compare the viability of cells treated with H₂O₂ alone versus those pre-treated with the test compound. A significant increase in viability indicates a neuroprotective effect.

Future Perspectives and Conclusion

The this compound scaffold is a promising, yet relatively untapped, area for drug discovery. The convergence of the well-established biological activities of 4-aminoquinolines with the unique chemical properties of the 2-carboxylic acid moiety offers a powerful strategy for developing next-generation therapeutics.

Future research should focus on:

-

Library Synthesis: Creating a diverse library of derivatives by modifying substituents on the quinoline ring and the 4-amino group to explore the Structure-Activity Relationship (SAR) comprehensively.

-

Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, metabolic enzymes) for the most potent compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.

-

Toxicity Studies: Addressing potential toxicity, a known issue with some quinoline-based drugs, early in the development process.[16][23]

References

- Delgado F, Benítez A, Gotopo L, and Romero AH (2025)

- Al-Warhi T, Sabt A, et al. (2024) Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

- Wang S, Chen X, et al. (2019) Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

- ResearchGate. Structure of 4-aminoquinoline derivatives.

- Kumar S, Bawa S, Gupta H. (2009) Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

- Trinity Student Scientific Review. 4-aminoquinolines as Antimalarial Drugs. Trinity College Dublin. [Link]

- Kumar A, Kumar S, et al. (2014) Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates. Organic & Biomolecular Chemistry. [Link]

- Afrin S, Sharma A, et al. (2025) Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

- Sholikhah A, Jo S, et al. (2021)

- Singh UP, Singh P, et al. (2022) Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

- Burgess SJ, Kelly JX, et al. (2025) Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. European Journal of Medicinal Chemistry. [Link]

- ResearchGate. (PDF) Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives.

- Singh R, Nattamai S, et al. (2013) Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]

- Delgado F, Benítez A, et al. (2025)

- D'hooghe M, et al. (2015) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

- Kumar A, Kumar S, et al. (2014) Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates. Organic & Biomolecular Chemistry. [Link]

- Iqbal M, Ali M, et al. (2024) Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. [Link]

- Satoh T, Lipton SA. (2023) Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. Antioxidants. [Link]

- Sabbah DA, Al-Tarawneh F, et al. (2021)

- Costakes C, Kasi D, et al. (2018) Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

- Kalgutkar AS, et al. (2009) Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- YouTube. (2025) Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

- El-Gamal MI, et al. (2022) Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and...

- Sweidan K, Engel J, et al. (2022) Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]

- Romero AH, et al. (2023) 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. [Link]

- Aguiar AC, et al. (2012) Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE. [Link]

- Wikipedia. 4-Aminoquinoline. Wikipedia. [Link]

- Romero AH, et al. (2021)

- Madrid PB, et al. (2001) 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy. [Link]

- ResearchGate. (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives.

- Zhang Y, et al. (2022) Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

- Ryu JK, et al. (2005) Neuroprotective effects of pyruvate in the quinolinic acid rat model of Huntington's disease. Experimental Neurology. [Link]

- ResearchGate. (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights | MDPI [mdpi.com]

- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

A-Technical-Guide-to-the-Synthesis-of-4-Aminoquinoline-2-Carboxylic-Acid-Derivatives

Abstract

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the synthetic routes to 4-aminoquinoline-2-carboxylic acid derivatives, a class of compounds with significant pharmacological potential. We will dissect classical methodologies such as the Gould-Jacobs and Conrad-Limpach reactions, offering mechanistic insights and detailed protocols. Furthermore, this document explores modern synthetic advancements, providing researchers, chemists, and drug development professionals with a comprehensive resource for navigating the synthesis of these vital heterocyclic compounds.

Introduction: The Significance of the Quinolone Scaffold

The quinoline nucleus is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities.[4] Derivatives of this scaffold have demonstrated efficacy in treating a wide array of diseases, including malaria, cancer, bacterial infections, and inflammatory conditions.[1][2][5] Specifically, the 4-aminoquinoline framework is integral to some of the most impactful drugs ever developed, such as the antimalarial chloroquine.[6][7] The addition of a carboxylic acid moiety at the 2-position further enhances the potential for molecular diversity and novel pharmacological interactions, making the synthesis of this compound derivatives a critical area of research for the development of new therapeutic agents.[8]

Foundational Synthetic Strategies: Building the Quinoline Core

The construction of the quinoline ring system has been a subject of intense study for over a century.[4] Several classical name reactions provide reliable, albeit often harsh, pathways to quinoline and quinolone structures, which are key precursors to the target 4-amino derivatives.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone method for preparing 4-hydroxyquinoline derivatives, which can be subsequently converted to 4-aminoquinolines.[9][10] The reaction proceeds in a stepwise fashion, beginning with the condensation of an aniline with an alkoxymethylenemalonic ester, most commonly diethyl ethoxymethylenemalonate (EMME).[9][10][11]

Mechanism and Rationale:

-

Condensation: The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electrophilic carbon of the malonic ester, followed by the elimination of ethanol.[9][10] This step forms a key intermediate, diethyl anilinomethylenemalonate.[9][10] This initial reaction is typically facile and can often be achieved by refluxing the reactants in ethanol or even under microwave irradiation for accelerated results.[12][13]

-

Thermal Cyclization: The critical ring-closing step requires significant thermal energy.[14][15] The intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) to temperatures often exceeding 250°C.[4][15][16] This high temperature is necessary to overcome the activation energy for the intramolecular 6-electron cyclization onto the ortho-position of the aniline ring, a process that temporarily disrupts the aromaticity of the benzene ring.[4][9][17] The choice of a high-boiling, inert solvent is crucial for achieving high yields by ensuring a consistent and sufficiently high reaction temperature.[4][17]

-

Tautomerization and Saponification: The cyclization product is an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form.[9][17] Subsequent saponification with a base like sodium hydroxide hydrolyzes the ester to a carboxylic acid, followed by decarboxylation (if desired) upon heating to yield the 4-hydroxyquinoline core.[9][10]

Diagram: Gould-Jacobs Reaction Pathway

Caption: Workflow of the Gould-Jacobs reaction.

The Conrad-Limpach Synthesis

A related classical method is the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters (like ethyl acetoacetate) to produce 4-hydroxyquinolines.[17]

Mechanism and Rationale:

The reaction begins with the formation of a Schiff base from the aniline and the β-ketoester's ketone group.[17] Similar to the Gould-Jacobs reaction, this is followed by a high-temperature, acid-catalyzed thermal cyclization.[17][18] The regioselectivity of the cyclization can be controlled by temperature. Lower temperatures (the Knorr variation) favor attack of the enamine on the ester, leading to 2-hydroxyquinolines, while higher temperatures, as in the Conrad-Limpach synthesis, favor attack on the aromatic ring to yield the 4-hydroxyquinoline product.[19] The requirement for high temperatures (around 250°C) is a common feature of these classical cyclizations.[17][18]

From Precursor to Product: Introducing the Amino Group

The classical syntheses typically yield 4-hydroxyquinolines (or their 4-quinolone tautomers).[10][17] To arrive at the target 4-aminoquinoline derivatives, further synthetic steps are required. A common and effective method involves:

-

Chlorination: The 4-hydroxy group is converted into a more reactive leaving group, typically a chloro group, by reacting the precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). This yields a 4-chloroquinoline intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinoline is then subjected to a nucleophilic aromatic substitution reaction with a desired amine (or ammonia).[5] This substitution is facilitated by the electron-withdrawing nature of the quinoline ring system. The reaction conditions can be varied, from conventional heating to microwave or ultrasound irradiation to improve yields and shorten reaction times.[1][2]

Alternative and Modern Synthetic Approaches

While classical methods are robust, their often harsh conditions have prompted the development of alternative strategies.

-

Pfitzinger Reaction: This reaction provides a direct route to quinoline-4-carboxylic acids by condensing isatin with a carbonyl compound in the presence of a base.[20][21] The base hydrolyzes isatin's amide bond, and the resulting intermediate condenses with the carbonyl compound's α-methylene group, followed by cyclization and dehydration to form the quinoline ring.[8][20][21]

-

Doebner Reaction: This is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid, which directly yields quinoline-4-carboxylic acids.[22][23] The mechanism is believed to involve the formation of a Schiff base, followed by a Michael-type addition and subsequent cyclization.[22]

-

Metal-Catalyzed Reactions: Modern organic synthesis has introduced palladium-catalyzed and copper-catalyzed reactions for forming the C-N bond, offering milder conditions for the amination step.[1][2] For example, a palladium-catalyzed dehydrogenative aromatization has been used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one precursors.[1][2]

Detailed Experimental Protocol: A Representative Gould-Jacobs Synthesis

This section provides a validated, step-by-step protocol for the synthesis of a 4-hydroxyquinoline-3-carboxylate, a key intermediate.

Objective: To synthesize Ethyl 4-hydroxyquinoline-3-carboxylate.

Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (EMME)

-

Apparatus: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (0.1 mol) and diethyl ethoxymethylenemalonate (0.1 mol).[24]

-

Reaction: Add 100 mL of anhydrous ethanol to the flask. Heat the mixture to reflux with stirring.[12]

-

Monitoring: Monitor the reaction for 2-4 hours using Thin Layer Chromatography (TLC) until the aniline is consumed.

-

Work-up: Once complete, cool the mixture to room temperature. The intermediate product, diethyl 2-((phenylamino)methylene)malonate, will often crystallize.[12][13] If not, reduce the solvent volume under vacuum to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[24]

Step 2: High-Temperature Thermal Cyclization

CAUTION: This step involves very high temperatures and must be performed in a high-temperature heating mantle within a well-ventilated fume hood.

-

Apparatus: In a three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, place the dried intermediate from Step 1 (e.g., 0.05 mol).[24]

-

Solvent: Add a high-boiling point solvent, such as mineral oil or diphenyl ether (approx. 100 mL).[16]

-

Reaction: Begin stirring and rapidly heat the mixture to 250°C.[24] Maintain this temperature for 30-60 minutes.[16][24] Ethanol will distill from the reaction as it proceeds.[24]

-

Cooling & Precipitation: After the reaction time, turn off the heat and allow the mixture to cool to below 100°C.[24] While still warm, carefully add hexane or petroleum ether to precipitate the product and dissolve the high-boiling solvent.[16][24]

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove all traces of the high-boiling solvent.[16] Dry the resulting ethyl 4-hydroxyquinoline-3-carboxylate.

Quantitative Data Summary

The efficiency of these reactions can be influenced by conditions. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields compared to conventional heating.

| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Gould-Jacobs (Condensation) | Microwave | 170 | 7 min | ~90% | [12] |

| Gould-Jacobs (Condensation) | Reflux (Ethanol) | ~78 | 2 h | ~90% | [12] |

| Gould-Jacobs (Cyclization) | Microwave | 250 | 10 min | 1% | [14] |

| Gould-Jacobs (Cyclization) | Microwave | 300 | 5 min | 47% | [14] |

| Conrad-Limpach (Cyclization) | Thermal (Mineral Oil) | ~250 | - | up to 95% | [17] |

Table showing a comparison of reaction conditions and yields for key steps in quinoline synthesis.

Conclusion and Future Outlook

The synthesis of this compound derivatives remains a highly active field of research. While classical methods like the Gould-Jacobs and Conrad-Limpach reactions are foundational and still widely used, they are often limited by harsh thermal requirements. Modern advancements, including microwave-assisted synthesis and novel metal-catalyzed reactions, are paving the way for more efficient, greener, and versatile routes to these pharmacologically vital scaffolds.[1][2][14] Future research will likely focus on further refining these modern techniques, expanding the substrate scope, and developing one-pot procedures that combine ring formation and amination into a single, streamlined process, thereby accelerating the discovery of new drug candidates.

References

- Gould–Jacobs reaction - Wikipedia. (n.d.).

- Conrad–Limpach synthesis - Wikipedia. (n.d.).

- Bán, K., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5576.

- An Overview of Quinoline Synthesis Using Various Name Reactions. (n.d.). IIP Series.

- Gould–Jacobs reaction - Wikiwand. (n.d.).

- Conrad-Limpach Synthesis. (n.d.). SynArchive.

- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.

- De, S. K. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 6(1), 78-81.

- Conrad-Limpach Reaction. (n.d.). Cambridge University Press.

- Szychta, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(14), 5343.

- Pfitzinger reaction - Wikipedia. (n.d.).

- Doebner–Miller reaction - Wikipedia. (n.d.).

- Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press.

- Fuson, R. C., & Miller, J. J. (1947). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society, 69(2), 309-311.

- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 205-215.

- Al-Mousawi, S. M., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20623-20631.

- Doebner reaction - Wikipedia. (n.d.).

- Romero, M. A. C., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1379854.

- Romero, M. A. C., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12.

- Structure of 4-aminoquinoline derivatives. (n.d.). ResearchGate.

- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 1-6.

- Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Pharmaceutica, 60(1), 79-88.

- Komatsu, H., & Shigeyama, T. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12354.

- Doebner-Miller reaction and applications. (2016). SlideShare.

- de Souza, M. V. N., et al. (2009). 4-aminoquinoline analogues and its platinum (II) complexes as antimalarial agents. European Journal of Medicinal Chemistry, 44(10), 4214-4218.

- The proposed mechanism for the synthesis of 4-arylaminoquinazoline-2-carboxylic acid derivatives. (n.d.). ResearchGate.

- Cely-Pardo, W., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Journal of Fungi, 9(4), 456.

- Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10.

- Romero, M. A. C., & Delgado, F. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 10, 966035.

- Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol. (n.d.). ResearchGate.

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-aminoquinoline analogues and its platinum (II) complexes as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 11. iipseries.org [iipseries.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ablelab.eu [ablelab.eu]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 21. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Doebner reaction - Wikipedia [en.wikipedia.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The 4-Aminoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Aminoquinolines